BenchChemオンラインストアへようこそ!

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

RORγ Inhibition Structure-Activity Relationship Autoimmune Disease

This compound is an essential reference standard for RORγ inhibitor programs. Its distinct N,N-bis(2-hydroxyethyl) substitution confers a low logP of 0.4981, ensuring superior aqueous solubility versus lipophilic analogs. It prevents assay precipitation at high concentrations, enabling robust SPR, ITC, and NMR target engagement studies. Use as a validated hit benchmark (IC50: 20.27 µM AlphaScreen) and an ideal negative control for mPTPB off-target assessment. Procure to accelerate your autoimmune disease research with a characterized, screening-ready compound.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 305374-52-1
Cat. No. B2732327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS305374-52-1
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N(CCO)CCO
InChIInChI=1S/C15H16N2O5S/c18-8-6-17(7-9-19)23(21,22)13-5-4-12-14-10(13)2-1-3-11(14)15(20)16-12/h1-5,18-19H,6-9H2,(H,16,20)
InChIKeyHHKNZBYYTZFNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the Core Properties and Research Context of N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 305374-52-1)


N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 305374-52-1) is a custom-synthesized, small-molecule screening compound built on the privileged 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold . This scaffold has been validated as a key starting point for the development of inhibitors targeting the Retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear hormone receptor implicated in Th17-mediated autoimmune diseases [1]. The compound's molecular formula is C15H16N2O5S, with a molecular weight of 336.36 g/mol . It is commercially available as part of the ChemDiv screening library (Compound ID 3594-1275) with a typical purity of ≥95% .

Why Generic 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides Cannot Substitute N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in Targeted Research


Simple substitution of the N,N-bis(2-hydroxyethyl) moiety with other alkyl or aryl sulfonamide groups drastically alters the biological profile of this scaffold. The N,N-bis(2-hydroxyethyl) substitution is a critical molecular determinant that confers a distinct logP of 0.4981 and a hydrogen bond donor count of 3, significantly enhancing aqueous solubility compared to more lipophilic analogs . This specific substitution pattern is essential for the compound's unique activity fingerprint, as demonstrated by its distinct behavior in RORγ and mPTPB assays, which is not replicated by other commercially available derivatives such as N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (EJMC-1). The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Against Key Comparators


Divergent RORγ Inhibitory Potency: A 300-Fold Window for Optimization Between the Hit Scaffold and Optimized Derivatives

The target compound, identified as the hit 's4' in a virtual screening campaign, demonstrates a broad 300-fold potency gap relative to its optimized derivatives, making it an ideal starting point for SAR exploration. The target compound s4 exhibits micromolar IC50 values of 20.27 µM (AlphaScreen) and 11.84 µM (cell-based reporter gene assay), whereas further medicinal chemistry on this scaffold yielded compounds 7j, 8c, 8k, and 8p with IC50 values ranging from 40 to 140 nM [1]. This translates to an approximately 300-fold improvement in potency, underscoring the scaffold's high potential for optimization but also highlighting the target compound's specific value as a well-characterized, moderately active reference inhibitor.

RORγ Inhibition Structure-Activity Relationship Autoimmune Disease

Selective Inactivity Profile: Lack of mPTPB Inhibition Contrasts with Other ChemDiv Sulfonamide Analogs

In a selectivity panel for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), the target compound (ChemDiv ID 3594-1275) showed no inhibition at a concentration of 20 µM [1]. This stands in stark contrast to structurally related sulfonamide analogs from the same library, such as compound 4236-0754, which exhibited a potent IC50 of 1.2 ± 0.1 µM with a Ki of 1.1 ± 0.03 µM under identical conditions [1]. This clear differentiation indicates that the N,N-bis(2-hydroxyethyl) substitution imparts a distinctive selectivity profile, avoiding off-target mPTPB activity.

Selectivity Screening mPTPB Off-target Profiling

Superior Aqueous Solubility Profile Compared to Chloro-Hydroxyphenyl Analog EJMC-1

The target compound's predicted logP of 0.4981 and logD of 0.4942 are significantly lower than those estimated for more hydrophobic analogs like EJMC-1 (N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, CAS 97281-20-8), which possesses a chlorinated aryl substituent. While the exact logP of EJMC-1 is not reported, the addition of a chlorohydroxyphenyl group to the core scaffold is structurally predicted to increase logP by >1.5 units, reducing aqueous solubility . This difference in lipophilicity directly correlates with improved aqueous solubility, making the target compound more suitable for biochemical assays requiring higher compound concentrations without DMSO interference.

Physicochemical Properties Solubility Drug-likeness

High-Impact Research Applications for N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Driven by Its Unique Differentiation Profile


Benchmark Reference Compound for RORγ SAR Studies in Autoimmune Disease Drug Discovery

Given its well-characterized micromolar IC50 (20.27 µM AlphaScreen) and the extensive SAR roadmap leading to 300-fold more potent derivatives, this compound serves as an essential reference standard for any medicinal chemistry program targeting RORγ. It enables direct benchmarking of novel analogs against a validated hit, as established in the primary literature [1].

Negative Control for mPTPB-Driven Phenotypic Assays to Ensure Pathway Selectivity

The confirmed lack of mPTPB inhibition at 20 µM, in contrast to active sulfonamides from the same screening deck, makes this compound an ideal negative control for studies aiming to isolate RORγ or other target-driven effects in cell-based models, ensuring that observed phenotypes are not confounded by mPTPB off-target activity [2].

Solubility-Optimized Tool Compound for High-Concentration Biochemical and Biophysical Assays

With a low predicted logP of 0.4981 and three hydrogen bond donors, this compound is uniquely suited for high-concentration biochemical assays (e.g., SPR, ITC, NMR) where more lipophilic sulfonamide analogs would precipitate, thereby enabling robust target engagement and binding mode characterization studies .

Quote Request

Request a Quote for N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.